Dysprosium chloride (DyCl3), hexahydrate (8CI,9CI)

Description

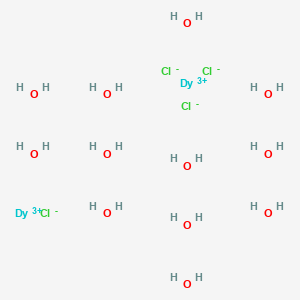

Dysprosium chloride hexahydrate (DyCl₃·6H₂O, CAS 15059-52-6) is a hygroscopic, light-yellow crystalline compound with a molar mass of 376.95 g/mol and a melting point of 718°C . It is widely used in materials science, catalysis, and biomedical applications due to dysprosium’s strong paramagnetic properties . Its synthesis typically involves the low-temperature chlorination of dysprosium trioxide (Dy₂O₃) with carbon tetrachloride, minimizing crucible material loss .

Properties

IUPAC Name |

dysprosium(3+);tetrachloride;dodecahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Dy.12H2O/h4*1H;;;12*1H2/q;;;;2*+3;;;;;;;;;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLMLIQSNCBHDU-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Dy+3].[Dy+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Dy2H24O12+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Magnetic Materials

Dysprosium chloride is essential in producing high-performance magnets, particularly for electric motors and generators. Its magnetic properties enhance the efficiency of these devices, making it invaluable in the electronics and automotive industries .

Lasers and Optics

As a dopant in solid-state lasers, DyCl₃·6H₂O improves laser efficiency and output. This is particularly important for telecommunications and medical devices where high-performance lasers are required .

Nuclear Reactors

In nuclear technology, dysprosium chloride is used for neutron capture applications, aiding in controlling and regulating nuclear reactions to enhance safety and efficiency in energy production .

Material Science

The compound contributes to developing advanced materials with unique properties, facilitating innovative solutions for various technological challenges .

Biomedical Applications

Dysprosium chloride hexahydrate is being explored for targeted drug delivery systems, utilizing its magnetic properties to improve treatment precision . Additionally, studies have indicated its potential as a contrast agent in magnetic resonance imaging (MRI) due to its favorable interactions with biological tissues.

Chemical Properties and Reactions

Dysprosium(III) chloride hexahydrate acts as a moderately strong Lewis acid, participating in various chemical reactions including:

- Synthesis of Other Dysprosium Compounds : It serves as a precursor for producing dysprosium fluoride (DyF₃) and other dysprosium salts through substitution reactions .

- Oxidation and Reduction Reactions : DyCl₃·6H₂O can undergo redox reactions, leading to the formation of dysprosium oxide (Dy₂O₃) or dysprosium metal (Dy) under specific conditions.

In Vitro Studies

Research has demonstrated that DyCl₃·6H₂O exhibits dose-dependent cytotoxicity across different cell lines:

| Study | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity Assessment | HepG2 | 0 - 100 µM | Dose-dependent cytotoxicity |

| Proliferation Study | Fibroblast | 0 - 50 µM | Stimulation at low concentrations; apoptosis at high concentrations |

These findings indicate its potential therapeutic applications as well as the need for caution due to toxicity at higher doses.

Case Studies

A notable case study involved administering a formulation containing dysprosium to a patient with a rare bone disorder:

| Patient Condition | Treatment | Duration | Outcome |

|---|---|---|---|

| Rare bone disorder | Dysprosium formulation | 6 months | Improved bone density; monitored for side effects |

This study highlights the compound's potential benefits in medical applications while emphasizing the importance of monitoring for adverse effects due to its toxicity profile.

Comparison with Similar Compounds

Physical Properties

Key Observations :

- DyCl₃·6H₂O has a higher molar mass compared to GdCl₃·6H₂O and TbCl₃·6H₂O due to dysprosium’s larger atomic mass.

- Its hygroscopicity exceeds that of YCl₃·6H₂O and GdCl₃·6H₂O, requiring strict storage under inert gas .

Chemical Behavior

Chromatographic Separation :

In extraction chromatography using P507 resin and 0.25 M HCl eluent, DyCl₃·6H₂O exhibits distinct retention times compared to GdCl₃·H₂O and TbCl₃·6H₂O, enabling near-complete separation. Higher eluent concentrations (>0.25 M) reduce resolution, suggesting DyCl₃·6H₂O has stronger ligand affinity than Gd or Tb analogs .

Complex Formation :

DyCl₃·6H₂O forms complexes like [DyCl₂(Ph₃AsO)₄]Cl·1.25H₂O with phosphine/arsine oxides, differing from nitrate-based lanthanide salts (e.g., Dy(NO₃)₃ forms [Dy(NO₃)₃(Ph₃PO)₃]). The coordinating ability of chloride vs. nitrate anions dictates stoichiometry .

Thermal Decomposition :

Heating DyCl₃·6H₂O rapidly causes partial hydrolysis to DyOCl (dysprosium oxychloride), whereas GdCl₃·6H₂O decomposes to GdOCl at higher temperatures. This difference reflects Dy³⁺’s smaller ionic radius, enhancing hydrolysis susceptibility .

Magnetic Materials :

DyCl₃·6H₂O is used to synthesize CoFe₂−xDyxO₄ nanoparticles, which exhibit superior anticancer activity compared to Gd- or Tb-doped analogs due to dysprosium’s high magnetic moment (10.6 µB) .

Ionic Liquids :

In [C₈C₁Im]₃[DyCl₆] synthesis, DyCl₃·6H₂O’s hygroscopicity necessitates careful handling, unlike less hygroscopic YbCl₃·6H₂O or LuCl₃·6H₂O. The resulting ionic liquids show unique luminescence for optoelectronic applications .

Thermochromic Phosphors :

DyCl₃·6H₂O-doped Cs₂NaInCl₆ exhibits temperature-dependent emission shifts, outperforming Er³⁺ or Ho³⁺ analogs in sensitivity for optical thermometry .

Biological Activity

Dysprosium chloride hexahydrate (DyCl3·6H2O) is a rare earth metal compound with notable applications in various scientific fields, including chemistry, biology, and materials science. This article explores the biological activity of DyCl3·6H2O, focusing on its biochemical interactions, potential therapeutic applications, and safety considerations.

Dysprosium chloride hexahydrate is a white to yellow solid that readily absorbs moisture from the air, forming a hexahydrate. It is typically synthesized by reacting dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl):

Subsequently, DyCl₃ can absorb water to yield the hexahydrate:

Dysprosium chloride acts primarily as a Lewis acid , capable of accepting electron pairs from Lewis bases. This property facilitates various chemical reactions that can be utilized in biological systems. The compound's solubility in water enhances its potential for biological interactions and applications.

Applications in Biology and Medicine

- Magnetic Resonance Imaging (MRI) Agents : Dysprosium compounds are being explored as potential contrast agents in MRI due to their unique magnetic properties, which could improve imaging quality and specificity .

- Targeted Drug Delivery : The magnetic properties of DyCl₃·6H₂O make it a candidate for targeted drug delivery systems. By utilizing external magnetic fields, it may be possible to direct drug-laden nanoparticles to specific tissues or tumors .

- Lanthanide-based Probes : Dysprosium is used in the development of lanthanide-based probes for biochemical studies, enhancing the sensitivity and specificity of detection methods .

Case Study: Magnetic Behavior

A study investigated the quantum-mechanical ground state of dysprosium trichloride hexahydrate, revealing that it exhibits ferromagnetic properties. The interactions between Dy³⁺ ions within the crystal lattice contribute to this behavior, making it significant for applications in data storage and spintronics .

Table: Summary of Biological Applications

| Application | Description |

|---|---|

| MRI Contrast Agents | Enhances imaging quality through unique magnetic properties. |

| Targeted Drug Delivery | Utilizes magnetic properties for precise drug targeting. |

| Lanthanide-based Probes | Improves detection sensitivity in biochemical studies. |

| Magnetic Materials | Essential in producing high-performance magnets for electronics and automotive industries. |

| Neutron Capture in Nuclear Reactors | Helps regulate nuclear reactions, contributing to safer energy production. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.